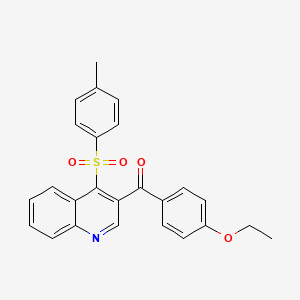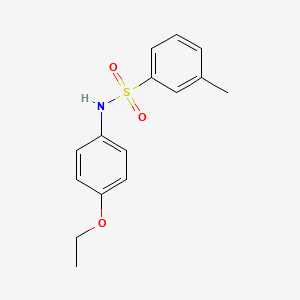
tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C13H25N3O3 and a molecular weight of 271.36 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new bioactive molecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds with potential activity against various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
- 4-(4-bromophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness: tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of tert-butyl and ethylcarbamoyl groups makes it a versatile intermediate for various synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-[1-(ethylcarbamoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-5-14-11(17)16-8-6-10(7-9-16)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYBPAVKCPHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)


![N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2627672.png)

![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)

![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride](/img/structure/B2627677.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)



![[(4-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2627687.png)
